Product packaging for Quinolin-8-yl pyridine-3-carboxylate(Cat. No.:CAS No. 5541-76-4)

Quinolin-8-yl pyridine-3-carboxylate

Cat. No.: B14730760
CAS No.: 5541-76-4
M. Wt: 250.25 g/mol
InChI Key: YOEXIQFAFNCFSG-UHFFFAOYSA-N
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Description

Quinolin-8-yl pyridine-3-carboxylate (CAS 5541-76-4) is an organic ester with the molecular formula C15H10N2O2 and a molecular weight of 250.25200 . It is characterized by a density of 1.293 g/cm³ and a high boiling point of 449.8°C at 760 mmHg, indicating good thermal stability for research applications . This compound features a quinoline scaffold, a structure of significant interest in medicinal chemistry. Scientific literature highlights that quinoline derivatives are extensively investigated as key scaffolds for developing potent enzyme inhibitors . Specifically, certain quinoline-based compounds have been explored as potent and selective inhibitors of phosphodiesterase type 5 (PDE5), a target relevant in neurological research, and PIM-1 kinase, a target in oncology research . Researchers value this this compound as a versatile chemical intermediate for the synthesis of novel bioactive molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10N2O2 B14730760 Quinolin-8-yl pyridine-3-carboxylate CAS No. 5541-76-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5541-76-4

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

quinolin-8-yl pyridine-3-carboxylate

InChI

InChI=1S/C15H10N2O2/c18-15(12-6-2-8-16-10-12)19-13-7-1-4-11-5-3-9-17-14(11)13/h1-10H

InChI Key

YOEXIQFAFNCFSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(=O)C3=CN=CC=C3)N=CC=C2

Origin of Product

United States

Synthetic Methodologies for Quinolin 8 Yl Pyridine 3 Carboxylate and Its Analogues

Esterification Reactions for Quinolin-8-yl Pyridine-3-carboxylate Synthesis

The most direct method for the synthesis of this compound involves the formation of an ester bond between 8-hydroxyquinoline (B1678124) and pyridine-3-carboxylic acid (nicotinic acid). This can be accomplished through either direct condensation or with the aid of coupling agents and catalysts.

Direct Condensation Approaches

Direct condensation, often referred to as Fischer-Speier esterification, typically involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst, usually with heating to drive the equilibrium towards the product by removing water. In the context of this compound, this would involve the reaction of nicotinic acid with 8-hydroxyquinoline. While specific protocols for this exact transformation are not extensively detailed in readily available literature, the general principle is a fundamental concept in organic synthesis. The reaction would likely require a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid and a solvent that allows for azeotropic removal of water, such as toluene (B28343) or benzene (B151609).

The key challenge in this approach is the potential for side reactions, given the presence of two basic nitrogen atoms in the reactants which can be protonated by the strong acid catalyst, potentially deactivating the substrates or leading to undesired byproducts.

Catalyzed Esterification Protocols

To circumvent the harsh conditions of direct acid-catalyzed condensation and improve yields, various coupling agents and catalysts are employed to facilitate ester formation under milder conditions. The Steglich esterification is a prominent example of such a method. organic-chemistry.orgorganic-chemistry.org This reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to promote the acyl transfer to the alcohol. organic-chemistry.orgresearchgate.net

The mechanism involves the reaction of the carboxylic acid (nicotinic acid) with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as a stronger nucleophile than the alcohol (8-hydroxyquinoline), attacking the intermediate to form a reactive acylpyridinium salt. organic-chemistry.org This "active ester" is then readily susceptible to nucleophilic attack by 8-hydroxyquinoline to form the desired ester, this compound, and releasing DMAP to continue the catalytic cycle. The dicyclohexylurea (DCU) byproduct is insoluble in most common organic solvents and can be easily removed by filtration. organic-chemistry.org This method is particularly advantageous for sterically hindered substrates and reactions that are sensitive to high temperatures or strong acids. organic-chemistry.orgorganic-chemistry.org

ReagentsCatalyst/Coupling AgentSolventConditionsProductYieldRef
Carboxylic Acid, AlcoholDCCCH2Cl20 °C to RTEsterGood organic-chemistry.org
5-Chloro-8-hydroxyquinoline, Benzoic AcidsDCC, DMAP--5-Chloroquinolin-8-yl-benzoatesGood researchgate.net
Juglone, Carboxylic AcidDCC, DMAPTHFRT, 72hJuglone Ester10% semanticscholar.org

Precursor-Based Synthetic Routes to Quinoline-Pyridine Carboxylates

An alternative to direct esterification is a convergent synthetic strategy where the quinoline (B57606) and pyridine (B92270) rings are synthesized separately with appropriate functionalization, and then joined. This approach offers greater flexibility for creating a diverse range of analogues.

Strategies for Quinoline Ring Construction with Carboxylate Functionalization

Several classic named reactions in organic chemistry allow for the construction of the quinoline core with a pre-installed carboxylate group or a precursor that can be readily converted to one.

Doebner Reaction : This reaction involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid to directly yield quinoline-4-carboxylic acids. iipseries.orgnih.gov This method is particularly useful for introducing a carboxylic acid at the 4-position of the quinoline ring. iipseries.org

Pfitzinger Synthesis : In this method, isatin (B1672199) is reacted with a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. jptcp.com

Combes Quinoline Synthesis : This reaction condenses an aniline with a β-diketone under acidic conditions. quimicaorganica.orgnih.govwikipedia.org While it typically produces 2,4-substituted quinolines, the use of appropriately functionalized β-dicarbonyl compounds can lead to the incorporation of ester or carboxylate functionalities. researchgate.net

Doebner-von Miller Reaction : A variation of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds reacting with anilines, typically catalyzed by Lewis or Brønsted acids, to form quinolines. nih.govwikipedia.orgacs.org The choice of the unsaturated carbonyl precursor can allow for the introduction of various substituents. researchgate.net

Reaction NameReactantsKey FeaturesResulting QuinolineRef
Doebner ReactionAniline, Aldehyde, Pyruvic AcidThree-component reactionQuinoline-4-carboxylic acid iipseries.orgnih.gov
Pfitzinger SynthesisIsatin, Carbonyl Compound, BaseCondensation reactionQuinoline-4-carboxylic acid jptcp.com
Combes SynthesisAniline, β-Diketone, AcidAcid-catalyzed cyclization2,4-Substituted quinoline quimicaorganica.orgwikipedia.org
Doebner-von MillerAniline, α,β-Unsaturated CarbonylAcid-catalyzedSubstituted quinoline wikipedia.orgacs.org

Methods for Pyridine Ring Synthesis with Carboxylate Incorporation

Similarly, established methods for pyridine synthesis can be adapted to produce the pyridine-3-carboxylate moiety.

Hantzsch Pyridine Synthesis : This is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). chemtube3d.comwikipedia.org The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. This method directly incorporates ester groups at the 3 and 5 positions of the pyridine ring. chemtube3d.comorganic-chemistry.org

Guareschi-Thorpe Pyridine Synthesis : This condensation reaction between a β-dicarbonyl compound, a cyanoacetic ester (or cyanoacetamide), and ammonia or a primary amine can produce substituted 2-hydroxypyridines (pyridones). researchgate.netrsc.orgnih.gov The cyano group can then be hydrolyzed to a carboxylic acid. Recent advancements have focused on greener reaction conditions, such as using aqueous media. rsc.orgacsgcipr.org A variation of this reaction can lead to the synthesis of 2-amino isonicotinic acids. organic-chemistry.org

Reaction NameReactantsKey FeaturesResulting PyridineRef
Hantzsch SynthesisAldehyde, 2x β-Ketoester, AmmoniaFour-component reactionPyridine-3,5-dicarboxylate chemtube3d.comwikipedia.org
Guareschi-Thorpeβ-Dicarbonyl, Cyanoacetic ester, AmmoniaCondensation reaction2-Hydroxypyridine with cyano group researchgate.netrsc.org

Coupling Reactions for Linking Quinoline and Pyridine Moieties

Once the appropriately functionalized quinoline and pyridine precursors are synthesized, they can be joined using modern cross-coupling reactions. This typically involves creating a carbon-carbon or carbon-heteroatom bond. For the synthesis of this compound, the final step would be the esterification as described in section 2.1, but using functionalized precursors that can be linked in other ways. For analogues where the rings are directly connected, the following reactions are pertinent.

Suzuki-Miyaura Coupling : This versatile palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. organic-chemistry.org For instance, a quinoline-8-boronic acid could be coupled with a 3-halopyridine derivative, or a 3-pyridylboronic acid could be coupled with an 8-haloquinoline. rsc.orgresearchgate.netnih.gov The reaction requires a base to activate the boronic acid for transmetalation to the palladium center. organic-chemistry.org

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. wikipedia.orgacsgcipr.orgorganic-chemistry.orglibretexts.org This would be a key reaction for synthesizing analogues where the quinoline and pyridine rings are linked via a nitrogen atom, for example, N-(quinolin-8-yl)pyridin-3-amine. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base. acsgcipr.orgorganic-chemistry.org

Coupling ReactionCoupling PartnersCatalyst SystemKey Bond FormedRef
Suzuki-MiyauraOrganoboron compound + Organohalide/TriflatePalladium catalyst, BaseCarbon-Carbon organic-chemistry.orgrsc.org
Buchwald-HartwigAmine + Aryl Halide/TriflatePalladium catalyst, Ligand, BaseCarbon-Nitrogen wikipedia.orgacsgcipr.org

These precursor-based routes, although longer, provide significant modularity, allowing for the synthesis of a wide library of quinoline-pyridine analogues by varying the substituents on each heterocyclic core before the final coupling or linking step.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. jocpr.com The Suzuki-Miyaura coupling, in particular, is a versatile and widely used method for creating biaryl structures, which is analogous to connecting quinoline and pyridine rings. jocpr.comnih.gov This reaction typically involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com

The catalytic cycle for the Suzuki-Miyaura reaction proceeds through three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the organic halide (e.g., a bromo-quinoline), inserting itself into the carbon-halogen bond to form a palladium(II) species. libretexts.orgyoutube.com

Transmetalation : The organic group from the organoboron reagent (e.g., a pyridine boronic acid) is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by a base. libretexts.orgyoutube.com

Reductive Elimination : The two organic groups on the palladium complex couple to form a new carbon-carbon bond, yielding the final product (e.g., a quinoline-pyridine system) and regenerating the palladium(0) catalyst. libretexts.orgyoutube.com

A practical application of this methodology is seen in the synthesis of novel fluorinated quinoline analogues, where a Suzuki-type coupling is employed. acs.org In this synthesis, ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate is coupled with various aryl boronic acids using a palladium catalyst to yield arylated quinoline derivatives. acs.org While not forming a direct quinoline-pyridine C-C bond, this example illustrates the power of the method on a relevant quinoline carboxylate scaffold.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-4-hydroxy-2-methylquinoline-3-carboxylate Derivatives acs.org
Quinoline SubstrateBoronic AcidCatalystBaseSolventConditionsProduct
Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate(4-fluorophenyl)boronic acidPd(PPh₃)₄Na₂CO₃DMF:H₂O (10:1)80 °C, 16 hEthyl 6-(4-fluorophenyl)-4-hydroxy-2-methylquinoline-3-carboxylate
Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate(3-fluorophenyl)boronic acidPd(PPh₃)₄Na₂CO₃DMF:H₂O (10:1)80 °C, 16 hEthyl 6-(3-fluorophenyl)-4-hydroxy-2-methylquinoline-3-carboxylate
Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate(2,4-difluorophenyl)boronic acidPd(PPh₃)₄Na₂CO₃DMF:H₂O (10:1)80 °C, 16 hEthyl 6-(2,4-difluorophenyl)-4-hydroxy-2-methylquinoline-3-carboxylate

Other palladium-catalyzed reactions, such as decarboxylative cross-coupling, have also been developed. For instance, quinolin-4(1H)-one-3-carboxylic acids can be coupled with (hetero)aryl halides using a bimetallic system of PdBr₂ and silver carbonate to produce 3-(hetero)aryl-4-quinolinones in good to excellent yields. acs.orgnih.gov

Other Metal-Catalyzed Coupling Approaches

While palladium catalysts are prevalent, other transition metals have been successfully utilized for the synthesis and functionalization of quinoline and pyridine systems. These alternative methods can offer different reactivity, selectivity, or be more cost-effective.

Manganese (Mn): A cheap and abundant Mn(I)-NN complex catalyst has been used for coupling reactions to synthesize quinolines and pyridines, achieving moderate to excellent yields (45% to 89%). researchgate.net

Rhodium (Rh): Rhodium-catalyzed intramolecular C-H bond functionalization represents an efficient method for preparing multicyclic pyridines and quinolines. nih.gov

Ruthenium (Ru): A bifunctional ruthenium NNN-pincer complex has been shown to catalyze the synthesis of quinoline derivatives through an acceptorless dehydrogenative coupling (ADC) of alcohols, a process that generates only water and hydrogen as byproducts. rsc.org

Zinc (Zn): Zinc reagents are used in Negishi-type cross-coupling reactions for the functionalization of pyridine and quinoline halides. researchgate.net Additionally, zinc hydride catalysts have been employed for the regioselective 1,2-hydrosilylation of quinolines. nih.gov

Copper (Cu): Copper-catalyzed reactions are known for the cyclodehydration of 1-(2-aminoaryl)-2-yn-1-ols to form substituted quinolines. jst.go.jp

Table 2: Overview of Other Metal-Catalyzed Syntheses for Quinoline/Pyridine Scaffolds
Metal CatalystReaction TypeSubstratesKey FeaturesReference
Manganese (Mn)Coupling Reaction-Uses an inexpensive, earth-abundant metal; yields 45-89%. researchgate.net
Rhodium (Rh)Intramolecular C-H FunctionalizationPyridines/Quinolines with tethered alkenesCreates complex multicyclic derivatives. nih.gov
Ruthenium (Ru)Acceptorless Dehydrogenative Coupling (ADC)2-aminobenzyl alcohols, secondary alcoholsEnvironmentally benign, forming H₂ and H₂O as byproducts. rsc.org
Zinc (Zn)Negishi Coupling / HydrosilylationPyridine/Quinoline halides, Organozinc reagentsEffective for C-C bond formation and dearomatization. researchgate.netnih.gov

Green Chemistry Principles in the Synthesis of Quinoline-Pyridine Carboxylates

The synthesis of quinoline derivatives has traditionally involved methods that use hazardous chemicals, high temperatures, and generate significant waste. nih.govnih.gov In response, significant research has focused on developing greener and more sustainable synthetic routes. nih.govijpsjournal.com These approaches aim to reduce the environmental impact by adhering to the principles of green chemistry. ijpsjournal.com

Key green strategies applied to quinoline synthesis include:

Use of Green Solvents: Replacing toxic organic solvents with environmentally friendly alternatives like water, ethanol, or ionic liquids is a primary focus. tandfonline.com

Environmentally Benign Catalysts: The development of non-toxic and reusable catalysts, such as L-proline, malic acid, or metal nanoparticles supported on aerogels, offers a sustainable alternative to harsh acid or metal catalysts. tandfonline.comresearchgate.net

Energy-Efficient Methods: Techniques like microwave irradiation and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. tandfonline.comrsc.org

Multicomponent Reactions (MCRs): One-pot syntheses that combine multiple starting materials in a single step, such as the Friedländer synthesis, improve atom economy and reduce waste by minimizing intermediate purification steps. nih.govresearchgate.net

Solvent-Free Reactions: Performing reactions under solvent-free conditions minimizes the use and disposal of volatile organic compounds. ijpsjournal.comrsc.org

For example, a one-pot, three-component technique for synthesizing pyrimido[4,5-b]quinolones has been developed using water as a green solvent. tandfonline.com Similarly, microwave-assisted protocols have been shown to dramatically shorten reaction times and improve yields for quinoline synthesis. tandfonline.comrsc.org The use of recoverable and reusable catalysts further enhances the sustainability of these processes. rsc.org

Synthesis of Diverse Analogues and Derivatives of this compound

The modular nature of the this compound structure allows for extensive modification at either the quinoline or pyridine ring, as well as the construction of larger, more complex heterocyclic systems.

Modifications at the Quinoline Ring (e.g., 8-substituted quinolines)

The quinoline ring can be functionalized at various positions to generate a wide array of analogues. The 8-position, in particular, is a common site for modification, often starting from 8-hydroxyquinoline. For instance, a general synthetic route to 8-substituted quinoline-linked sulfonamides begins with 8-hydroxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide, which is then reacted with various alkyl or benzyl (B1604629) halides in the presence of a base like potassium carbonate to form an ether linkage at the 8-position. nih.gov

Modern C–H functionalization techniques provide a direct and atom-economical way to introduce substituents onto the quinoline scaffold without pre-functionalization. nih.gov These transition-metal-catalyzed reactions can selectively target C-H bonds at positions C3 through C8, offering a powerful tool for late-stage diversification of the quinoline core. nih.gov

Substitutions on the Pyridine Ring (e.g., 3-substituted pyridine carboxylates)

Similarly, the pyridine ring offers multiple sites for substitution to tune the properties of the final molecule. The synthesis of 3-substituted pyridine compounds, which can serve as precursors for the pyridine-3-carboxylate moiety, can be achieved through various methods. One approach involves the anhydrous diazotization of 3-aminopyridines to form a diazonium salt, which can then be reacted with an alcohol to produce the desired 3-alkoxypyridine derivative. google.com

Direct C-H functionalization is also a viable strategy for modifying the pyridine ring at its C3 and C4 positions, which have traditionally been less accessible than the C2 position. nih.gov These methods allow for the introduction of aryl or alkyl groups, providing access to a diverse range of substituted pyridine carboxylates for subsequent esterification with 8-hydroxyquinoline.

Synthesis of Bi- and Poly-heterocyclic Systems containing Quinoline and Pyridine Carboxylate Units

The quinoline and pyridine carboxylate scaffolds can be incorporated into larger, more complex molecular architectures. These bi- and poly-heterocyclic systems are synthesized through strategies that either link multiple heterocyclic units or build fused-ring systems.

A facile one-pot synthesis has been described for producing 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. researchgate.net This method involves a Williamson ether synthesis between an ethyl 2-(halomethyl)quinoline-3-carboxylate and an 8-hydroxyquinoline, followed by in-situ hydrolysis of the ester to yield the bi-quinoline product. researchgate.net

Furthermore, more complex fused systems can be constructed. For example, starting from 7-substituted 2-chloro-3-chlorocarbonylquinolines, reaction with heterocyclic amines like 2-aminothiazole (B372263) or 2-aminopyridine (B139424) can lead to the formation of tetracyclic systems such as thiazolo[3',2':1,2]-pyrimido[4,5-b]quinolin-5-ones and pyrido[1',2':1,2]-pyrimido[4,5-b]quinolin-6-ones. nih.gov These reactions demonstrate how the quinoline-3-carboxylate unit can serve as a building block for elaborate poly-heterocyclic structures. nih.gov

Coordination Chemistry and Metal Complexation of Quinolin 8 Yl Pyridine 3 Carboxylate Ligands

Ligand Design Principles for Quinoline-Pyridine Carboxylate Systems

The design of ligands incorporating quinoline (B57606), pyridine (B92270), and carboxylate moieties is a strategic approach in coordination chemistry to create molecules with specific metal-binding and physicochemical properties. nih.govnih.gov The quinoline nucleus provides a rigid, aromatic scaffold and a nitrogen donor atom, contributing to the formation of stable chelate rings. nih.gov The pyridine ring introduces another nitrogen donor, allowing for varied coordination modes (monodentate, bidentate, or bridging) depending on its position and steric environment. nih.govrsc.org

The carboxylate group (-COO⁻) is a crucial component, offering a versatile binding site that can coordinate to metal centers in monodentate, bidentate chelating, or bridging fashions. nih.gov This versatility allows for the construction of multinuclear complexes and coordination polymers. researchgate.net The combination of these three components—quinoline, pyridine, and carboxylate—results in a multidentate ligand system. The specific linkage, such as in Quinolin-8-yl pyridine-3-carboxylate, dictates the spatial arrangement of the donor atoms, influencing the geometry and stability of the resulting metal complexes. Modifications to the ligand backbone, such as the introduction of substituent groups, can further tune the electronic and steric properties, thereby altering the redox potentials, photophysical characteristics, and reactivity of the metal complexes. nih.govresearchgate.net

Complexation with Transition Metal Ions

The unique arrangement of nitrogen and oxygen donor atoms in this compound and related ligands facilitates complexation with a variety of transition metal ions, leading to complexes with interesting structural and functional properties.

Ligands that combine quinoline and pyridine or pyrazine (B50134) units are effective in forming multinuclear complexes with copper(II) and zinc(II) ions. For instance, related carboxamide ligands have been shown to produce tetranuclear copper(II) complexes. nih.govnih.gov In these structures, a central dicopper unit, often featuring a paddle-wheel arrangement with bridging acetate (B1210297) ligands, is linked to two outer copper centers chelated by the quinoline-based ligand. nih.govnih.gov The copper(II) ions typically adopt square-pyramidal or distorted octahedral coordination geometries. nih.govunivsul.edu.iq

Similarly, dizinc(II) complexes have been synthesized using related N,N'-bis(quinolin-8-yl)pyridine-2,6-dicarboxamido ligands. nih.gov These complexes can form dinuclear, double-helical structures where each ligand bridges both zinc centers. nih.gov In such a configuration, each Zn(II) ion is six-coordinated in a distorted octahedral environment, bound by nitrogen atoms from the quinoline and pyridine rings and oxygen or nitrogen atoms from the amide/carboxylate linkers from two different ligand molecules. nih.gov The flexibility of the carboxylate group in this compound is expected to facilitate similar bridging modes, promoting the self-assembly of dicopper(II) and dizinc(II) architectures.

Ruthenium(II) polypyridyl complexes are renowned for their rich photophysical and electrochemical properties. mdpi.com Incorporating quinoline-pyridine based ligands like this compound into the coordination sphere of ruthenium(II) can significantly modify these characteristics, leading to new applications in sensing and light-emitting technologies. researchgate.netlatrobe.edu.au

The synthesis of Ruthenium(II) complexes featuring quinoline-pyridine ligands typically involves the reaction of a suitable ligand with a ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂ or [Ru(dqp)(MeCN)₃][PF₆]₂. latrobe.edu.aumdpi.comnih.gov These reactions are often carried out in solvents like isopropanol (B130326) or acetonitrile, sometimes utilizing microwave irradiation to facilitate the reaction. latrobe.edu.aunih.gov

Structural characterization of these complexes is performed using a combination of spectroscopic techniques and single-crystal X-ray diffraction. mdpi.comnih.gov Multinuclear NMR spectroscopy (¹H, ¹³C) and IR spectroscopy confirm the coordination of the ligand to the ruthenium center. mdpi.comresearchgate.net X-ray crystallography reveals the precise molecular geometry. For many Ru(II)-arene complexes, a "three-legged piano stool" geometry is observed, where the ruthenium atom is coordinated to an η⁶-arene ligand (like p-cymene), two chloride ions, and one nitrogen atom from the pyridine-quinoline ligand. mdpi.comnih.gov In bistridentate complexes, the ruthenium(II) center typically adopts a distorted octahedral geometry. latrobe.edu.au

Ruthenium(II) complexes with quinoline-pyridine ligands exhibit distinct photophysical properties, characterized by strong absorption in the visible region and notable luminescence. latrobe.edu.aunih.gov The absorption spectra are typically dominated by metal-to-ligand charge-transfer (MLCT) transitions. nih.gov The planarity and extended π-conjugation of the ligands can enhance the delocalization of the acceptor orbital, leading to improved absorption characteristics compared to simpler bipyridine complexes. nih.govresearchgate.net

Upon excitation, these complexes often display strong photoluminescence, with emission maxima that can be tuned by modifying the ligand structure. latrobe.edu.au For example, Ru(II) complexes based on 2,6-di(quinoline-8-yl)pyridine (dqp) show strong red/near-infrared (NIR) emissions centered around 710 nm. latrobe.edu.au The photoluminescence quantum yields and excited-state lifetimes are key parameters that define the efficiency of light emission. latrobe.edu.au

Below is an interactive table summarizing the photophysical properties of representative Ruthenium(II) complexes with related di(quinoline-8-yl)pyridine ligands.

ComplexAbsorption λmax (nm)Emission λem (nm)Quantum Yield (Φ)Lifetime (τ, μs)
[Ru(dqp-CO₂Bu)(dqp)]²⁺ ~460~7106.1%3.60
[Ru(dqp-CO₂H)(dqp)]²⁺ ~460~7101.8%2.37

Data sourced from a study on analogous di(quinoline-8-yl)pyridine based ruthenium(II) complexes. latrobe.edu.au

Electrochemiluminescence (ECL) is a process where light is generated from excited species formed during electrochemical reactions. bohrium.com Ruthenium(II) complexes, particularly [Ru(bpy)₃]²⁺, are the benchmark luminophores for ECL applications. researchgate.net The introduction of quinoline-pyridine ligands can modulate the electrochemical and photoluminescent properties, thereby influencing the ECL performance. researchgate.netlatrobe.edu.au

Complexes that exhibit both efficient photoluminescence and favorable electrochemical properties are promising candidates for ECL applications. latrobe.edu.au For instance, the ester-functionalized complex [Ru(dqp-CO₂Bu)(dqp)]²⁺ shows significantly higher ECL efficiency compared to its carboxylic acid analogue, which is attributed to its more favorable electrochemical behavior. latrobe.edu.au A key advantage of some of these complexes is their ability to produce strong ECL in aqueous media, which is particularly relevant for biological sensing applications. latrobe.edu.au The robust ECL signals suggest that this class of emitters holds considerable promise for use in advanced analytical and diagnostic platforms. latrobe.edu.au

Ruthenium(II) Complexes featuring Quinoline-Pyridine Ligands

Electrochemical Properties and Redox Behavior

The electrochemical properties of metal complexes are crucial for applications in catalysis, sensing, and materials science. For complexes of this compound, the redox behavior is expected to be influenced by both the metal center and the ligand itself. The quinoline and pyridine rings are redox-active and can participate in electron transfer processes.

Studies on analogous systems provide insight into the potential electrochemical characteristics. For instance, ruthenium(II) complexes incorporating 2,6-di(quinolin-8-yl)pyridine (a ligand containing the quinolin-8-yl moiety) have shown Ru(II)/Ru(III) oxidation couples, indicating that the metal center can undergo reversible oxidation. researchgate.net Similarly, platinum complexes with tri(quinolin-8-yl)-λ3-stibane ligands exhibit redox processes that are controlled by the ligand structure, demonstrating that the quinoline portion can actively participate in and influence the complex's redox behavior. acs.org

Furthermore, iron complexes of 8-hydroxyquinoline (B1678124) derivatives have displayed reversible Fe(III)/Fe(II) redox pairs. mdpi.com The formal potential of these pairs is sensitive to substituents on the quinoline ring, suggesting that the electronic environment of the this compound ligand would similarly tune the redox potentials of its metal complexes. mdpi.com It is anticipated that complexes of this compound with redox-active metals like iron, ruthenium, or copper would exhibit metal-centered or ligand-centered redox processes, the potentials of which would be modulated by the electronic interplay between the quinoline and pyridine carboxylate fragments.

Gold(III) Complexes and their Coordination Behavior

Gold(III) complexes are of significant interest due to their potential applications in catalysis and medicine. The coordination of Gold(III) ions, which typically favor a square-planar geometry, with this compound would likely involve the nitrogen and oxygen donor atoms of the ligand.

Research on Gold(III) coordination with related pyridine and quinoline-based ligands has revealed distinct preferences. In many cases, pyridine nitrogen atoms coordinate efficiently to the Gold(III) center. d-nb.info However, the coordination of the quinoline nitrogen can be less favorable, potentially due to steric hindrance or the delocalized aromatic electron structure of the fused benzo ring. d-nb.info For example, in certain polydentate ligands containing both pyridine and quinoline moieties, Gold(III) has been shown to coordinate selectively to the pyridine nitrogen in a bidentate fashion, leaving the quinoline nitrogen uncoordinated. d-nb.info

Conversely, other studies on Gold(III) halide derivatives with substituted pyridines confirm the formation of stable complexes with a square-planar geometry around the gold atom, involving a direct Au-N bond. nih.gov Given these precedents, this compound is expected to coordinate to Gold(III) primarily through the pyridine nitrogen and one of the carboxylate oxygen atoms, forming a stable chelate ring. The quinoline nitrogen might or might not be involved in coordination depending on steric factors and the specific reaction conditions. The resulting complexes are anticipated to exhibit the characteristic square-planar coordination geometry of Gold(III). nih.gov

Zinc(II) Quinaldinate Complexes and Pyridine-Based Ligands

It is important to clarify a distinction in terminology within this topic. The specified ligand is this compound, which is an ester of 8-hydroxyquinoline. "Quinaldinate" refers to the anion of quinaldinic acid, which is quinoline-2-carboxylic acid. These are structural isomers with different coordination properties. Therefore, this section will focus on the more relevant chemistry of Zinc(II) complexes with 8-hydroxyquinolinate and pyridine-carboxylate ligands, which are the constituent parts of the primary subject.

Zinc(II), a d¹⁰ metal ion, is flexible in its coordination geometry, commonly adopting tetrahedral or octahedral arrangements. The 8-hydroxyquinolinate (8-Q) ligand is a classic bidentate chelator, coordinating through the phenolic oxygen and the quinoline nitrogen. This N,O-chelation is a recurring motif in coordination chemistry. nih.gov Zinc(II) readily forms stable complexes with 8-hydroxyquinoline and its derivatives. rsc.org

When a secondary pyridine-based ligand is introduced, such as pyridine-3-carboxylate, mixed-ligand complexes are formed. In the case of zinc(II) carboxylate complexes with simple pyridine, structures ranging from discrete tetrahedral molecules to dinuclear paddle-wheel structures have been observed. researchgate.net In these architectures, the carboxylate group can act as a monodentate or a bridging ligand, while the pyridine coordinates through its nitrogen atom. researchgate.net Therefore, it is predicted that this compound would coordinate to Zinc(II) in a multidentate fashion, likely involving the N,O-donors from the quinolin-8-yl moiety and either the nitrogen or a carboxylate oxygen from the pyridine-3-carboxylate part, leading to complexes with potentially high stability and diverse structural geometries.

Exploration of Other Metal-Ligand Interactions

The versatile donor set (N,N,O) of this compound allows for complexation with a wide variety of other metal ions. The hard-soft acid-base (HSAB) principle can be used to predict favorable interactions. The nitrogen donors are borderline bases, while the oxygen donor of the carboxylate is a hard base. This allows the ligand to bind effectively to a range of metal ions.

Lanthanides(III): These hard acids are expected to show strong interactions with the oxygen donor of the carboxylate group. Studies on Samarium(III) complexes with pyridine-carboxylic acid derivatives show typical O,O-chelating coordination from the carboxylate group. researchgate.net For a ligand like this compound, coordination would likely involve the carboxylate oxygen atoms, potentially leading to high-coordination number complexes and polymeric structures.

Transition Metals (Cr, Cu, Ni): First-row transition metals form stable complexes with both quinoline and pyridine-based ligands. Chromium(III) complexes with 2-substituted 8-hydroxyquinoline ligands form stable octahedral complexes. nih.govmdpi.com Copper(II) and Nickel(II) complexes with a tridentate ONN quinoline derivative have also been synthesized, exhibiting square pyramidal and square planar geometries, respectively. nih.gov These metals would be expected to form stable, colored complexes with this compound, likely involving chelation from both the quinoline and pyridine ends of the ligand.

Platinum Group Metals (Ru, Pt): Ruthenium and Platinum are known to form robust complexes with N-heterocyclic ligands. As mentioned, Ruthenium(II) forms complexes with quinolin-8-yl containing ligands. researchgate.net Platinum(II) and Platinum(IV) also form stable complexes with quinoline-based ligands, often exhibiting square-planar or octahedral geometries and interesting redox properties. acs.org

Analysis of Coordination Modes and Ligand Denticity (N, O coordination, bidentate, tridentate, N,N,O-terdentate)

The denticity and coordination mode of this compound are flexible and depend on the metal ion, the counter-ion, and the crystallization conditions. The ligand possesses four potential donor atoms: the quinoline nitrogen (Nq), the ester oxygen (Oe), the carbonyl oxygen (Oc), and the pyridine nitrogen (Np). This allows for several possible coordination behaviors.

Bidentate Coordination: The ligand can act as a bidentate ligand in several ways.

N,O-chelation: The most common mode for the quinolin-8-yl portion is chelation through the quinoline nitrogen and the ester oxygen, analogous to 8-hydroxyquinoline. This would form a stable five-membered chelate ring.

N,N-chelation: Coordination through the quinoline nitrogen and the pyridine nitrogen is possible, which would form a larger, more flexible chelate ring.

N,O-chelation (Pyridine end): Chelation via the pyridine nitrogen and a carboxylate oxygen would form another stable five-membered ring.

Tridentate Coordination: The ligand could act as a tridentate N,N,O-donor by coordinating through the quinoline nitrogen, the pyridine nitrogen, and one of the carboxylate oxygen atoms. This would lead to the formation of two fused chelate rings, resulting in highly stable complexes. Similar tridentate behavior has been observed in related ligands, such as N-(Quinolin-8-yl)quinoline-2-carboxamide, which acts as a tridentate N,N,N donor. nih.gov

Bridging Mode: The carboxylate group is well-known to act as a bridging ligand between two metal centers. Similarly, the pyridine and quinoline nitrogen atoms could potentially bridge metal centers, leading to the formation of coordination polymers. Ligands containing both quinoline and carboxylate functionalities have been shown to form 1D chain structures and 3D networks. nih.govresearchgate.net

The following table summarizes the coordination modes observed in complexes with related ligands.

Ligand TypeMetal IonObserved Coordination Mode / DenticityReference
Quinoline-2,4-dicarboxylateLanthanide(III)Bridging-chelating, Tetradentate, Pentadentate nih.gov
3-Hydroxypicolinic acidSamarium(III)O,O-chelating researchgate.net
2-(Pyridin-4-yl)quinoline-4-carboxylic acidMn(II), Co(II), Cd(II)Bridging bidentate (N,O) researchgate.net
8-Hydroxyquinoline derivativeCr(III)Bidentate (N,O) nih.gov
N-(Quinolin-8-yl)quinoline-2-carboxamideFe(III)Tridentate (N,N,N) nih.gov

Crystal Engineering and Supramolecular Structures of Metal-Carboxylate Complexes

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. In metal complexes of this compound, non-covalent interactions such as hydrogen bonding, π-π stacking, and C-H···π interactions are expected to play a crucial role in the assembly of supramolecular architectures.

The planar aromatic rings of the quinoline and pyridine moieties are particularly suited for π-π stacking interactions. A statistical analysis of quinoline-based ligands in the Cambridge Structural Database revealed that π-π stacking is a common feature, occurring in a majority of cases and often leading to the formation of discrete dimers or extended one-dimensional chains. rsc.org

In complexes of 2-substituted 8-hydroxyquinolines with Cr(III), extensive π-π stacking and C-H···π interactions direct the assembly of individual complex units into 1D chains, which then aggregate into 2D layers and ultimately form a 3D supramolecular architecture. nih.govmdpi.com Similarly, metal complexes of 2-(pyridin-4-yl)quinoline-4-carboxylic acid form 1D chains via coordination bonds, which are then linked into 3D supramolecular networks through hydrogen bonds involving coordinated water molecules and carboxylate oxygen atoms. researchgate.net

Given these precedents, it is highly probable that metal complexes of this compound will self-assemble into complex supramolecular structures. The specific architecture will be dictated by the coordination geometry of the metal ion, the presence of co-ligands or solvent molecules that can participate in hydrogen bonding, and the propensity of the aromatic rings to engage in π-π stacking.

Interaction TypeStructural RoleExample SystemReference
π-π StackingFormation of dimers and 1D chainsMetal complexes of quinoline-based ligands rsc.org
C-H···π InteractionsLinking of complex units into dimers and layersCr(III) complexes of 8-hydroxyquinolines mdpi.com
Hydrogen BondingAssembly of 1D chains into 3D networksMetal complexes of 2-(pyridin-4-yl)quinoline-4-carboxylic acid researchgate.net

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D-NMR, NOESY)

Specific ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants for Quinolin-8-yl pyridine-3-carboxylate, have not been reported in the available scientific literature.

NMR spectroscopy would be the primary method for confirming the molecular structure in solution.

¹H NMR: Would show distinct signals for each of the 10 aromatic protons on the quinoline (B57606) and pyridine (B92270) rings. The chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen atoms and the ester linkage. Protons closer to the nitrogen atoms (e.g., H2 and H4 on the quinoline ring, H2 and H6 on the pyridine ring) would be expected to appear at a lower field (higher ppm).

¹³C NMR: Would reveal 15 distinct carbon signals, including the characteristic signal for the ester carbonyl carbon (typically in the 160-170 ppm range) and the carbons of the two aromatic systems.

2D-NMR (COSY, HSQC, HMBC): These techniques would be essential for unambiguously assigning each proton and carbon signal and confirming the connectivity between the quinoline and pyridine moieties through the ester bond.

NOESY: This experiment would provide information about the spatial proximity of protons, helping to determine the preferred conformation of the molecule in solution, particularly the rotational orientation around the ester bond.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Experimental FTIR and Raman spectra for this compound are not available in the reviewed sources.

These techniques are used to identify functional groups and probe the vibrational modes of the molecule.

FTIR: A spectrum would be expected to show a strong, characteristic absorption band for the C=O stretching of the ester group, typically around 1720-1740 cm⁻¹. Other significant peaks would include C=N and C=C stretching vibrations from the quinoline and pyridine rings (approx. 1500-1600 cm⁻¹) and C-O stretching vibrations related to the ester linkage (approx. 1100-1300 cm⁻¹). mdpi.comresearchgate.netmdpi.com

Raman: This technique would complement the FTIR data, being particularly sensitive to the vibrations of the non-polar aromatic rings.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Published UV-Vis absorption and fluorescence spectra specific to this compound could not be located.

These methods provide information on the electronic transitions within the molecule.

UV-Vis: Due to the extended π-conjugated systems of the quinoline and pyridine rings, the compound is expected to absorb UV light. The spectrum would likely display multiple absorption bands corresponding to π-π* transitions. mdpi.comresearchgate.net

Fluorescence: Many quinoline derivatives are known to be fluorescent. nih.gov If this compound is fluorescent, a study would determine its excitation and emission maxima, quantum yield, and fluorescence lifetime, which are sensitive to the molecular environment.

Mass Spectrometry (MS, HRMS) for Molecular Identity and Fragmentation Pathways

While the exact and monoisotopic mass can be calculated (250.0742 g/mol ), detailed experimental mass spectra and fragmentation analyses for this compound are not published. echemi.com

MS/HRMS: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion. The mass spectrum would show the molecular ion peak (e.g., [M]⁺ or [M+H]⁺) and various fragment ions, which could help elucidate the structure. Expected fragmentation pathways might include the cleavage of the ester bond, leading to ions corresponding to the quinolin-8-ol and nicotinoyl moieties.

X-ray Crystallography for Solid-State Structure Determination

There are no published crystal structures for this compound in crystallographic databases.

This technique provides definitive information about the molecular structure in the solid state. A successful crystallographic analysis would determine precise bond lengths, bond angles, and the dihedral angle between the quinoline and pyridine ring systems. It would also reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as π-π stacking. mdpi.comnih.gov For comparison, the related molecule quinolin-8-yl 4-chlorobenzoate (B1228818) exhibits an orthogonal orientation between its aromatic rings in the solid state. mdpi.com

Electrochemical Characterization Techniques (Cyclic Voltammetry, Chronoamperometry)

No electrochemical studies, such as cyclic voltammetry data, have been reported for this compound.

Electrochemical techniques would be used to investigate the redox properties of the compound, determining its oxidation and reduction potentials. Cyclic voltammetry could reveal whether the quinoline or pyridine moieties undergo reversible or irreversible electron transfer processes. chemrxiv.orguci.edu

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

No XPS data are available for this compound.

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the first few nanometers of a material's surface. For this compound, XPS would show characteristic core-level spectra for C 1s, N 1s, and O 1s. Deconvolution of the high-resolution spectra could distinguish between the two different nitrogen environments (quinoline vs. pyridine) and the two different oxygen environments (carbonyl vs. ether-like in the ester).

Computational and Theoretical Investigations of Quinolin 8 Yl Pyridine 3 Carboxylate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a primary computational tool for investigating the electronic structure of molecules. rsc.orgnih.gov For a molecule like Quinolin-8-yl pyridine-3-carboxylate, DFT calculations would be performed using a specific functional (such as B3LYP) and basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)) to model its properties. nih.govuantwerpen.be

Ground State Geometries and Energetics

To determine the most stable three-dimensional arrangement of this compound, its geometry would be optimized using DFT. nih.gov This process finds the lowest energy conformation of the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles between the quinoline (B57606) and pyridine (B92270) rings would be calculated. For similar bicyclic aromatic structures, computational studies often reveal non-planar arrangements and calculate the steric energies and dihedral angles between the ring systems. nih.gov The energetic stability of different potential conformers would also be compared to identify the global minimum on the potential energy surface.

Electronic Properties: HOMO-LUMO Gaps and Charge Distribution

The electronic characteristics of the molecule are explored by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. rsc.org

For quinoline derivatives, the distribution of electron density in the HOMO and LUMO orbitals is often visualized. nih.gov These visualizations show which parts of the molecule are electron-rich (prone to electrophilic attack) and which are electron-poor (prone to nucleophilic attack). For instance, in some quinoline-amide derivatives, the HOMO density is located on the quinoline and amide groups, while the LUMO density may be on a substituted pyridine ring, indicating a potential for intramolecular charge transfer upon excitation. nih.gov A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the charge distribution and predict sites for intermolecular interactions. uantwerpen.bearabjchem.org

Prediction of Spectroscopic Properties (NMR Chemical Shifts, UV-Vis Spectra)

DFT methods are capable of predicting spectroscopic data. Theoretical 1H and 13C NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net For related quinoline-based compounds, these calculations have been used to assign specific signals in the NMR spectra. nih.gov

The electronic absorption spectra (UV-Vis) can be predicted using TD-DFT calculations. rsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the absorption wavelength (λmax) and oscillator strength (f), help in understanding the optical properties of the molecule and interpreting experimental spectra. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

TD-DFT is the standard extension of DFT for studying molecules in their electronically excited states. rsc.org This method is essential for understanding the processes that occur after a molecule absorbs light, such as fluorescence. By calculating the properties of the first few excited states (S1, S2, etc.), TD-DFT can provide insights into the nature of electronic transitions (e.g., n→π* or π→π*), which is fundamental to understanding the photophysical behavior of compounds like this compound. rsc.org

Mechanistic Studies of Chemical Reactions and Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. While no specific reaction studies for this compound were found, theoretical methods are frequently used to study the synthesis or degradation pathways of related N-heterocycles. nih.gov

Reaction Pathway Elucidation and Transition State Analysis

To study a potential reaction, such as the hydrolysis of the ester bond in this compound, DFT would be used to map out the entire reaction pathway. This involves identifying and calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. nih.gov Locating the transition state structure and calculating its energy provides the activation energy barrier for the reaction, which determines the reaction rate. This type of analysis has been applied to understand C-H activation and dearomatization reactions in quinolines, often revealing complex, multi-step mechanisms involving catalytic intermediates. nih.govresearchgate.net

Single Electron Transfer (SET) Mechanisms in Quinoline Chemistry

In the broad field of quinoline chemistry, the functionalization of C-H bonds is a critical area of research. Computational studies have helped elucidate the various mechanisms through which these reactions can proceed. One such pathway is the Single Electron Transfer (SET) mechanism. mdpi.com The SET process involves the transfer of a single electron from one molecule to another, generating radical ions which then undergo further reaction.

In the context of quinoline systems, a metal catalyst can interact with the quinoline moiety, and under certain conditions, facilitate the transfer of an electron. mdpi.com This can lead to the formation of a quinoline radical cation and a reduced metal species. The resulting radical cation is highly reactive and can participate in subsequent bond-forming reactions. Theoretical models and Density Functional Theory (DFT) calculations are instrumental in predicting the feasibility of SET pathways by evaluating the redox potentials of the species involved and the energy barriers for the electron transfer step. The electronic nature of the quinoline ring system, being a heteroaromatic scaffold, makes it susceptible to such electronic perturbations, and the specific substituents on the ring can significantly influence the energetics of the SET process. mdpi.com

Carboxylate-Assisted C-H Activation Mechanisms

Carboxylate groups are highly effective directing groups in transition metal-catalyzed C-H activation, a strategy that enhances reaction efficiency and regioselectivity. Computational studies have been pivotal in understanding the underlying mechanisms, with the Concerted Metalation-Deprotonation (CMD) pathway being widely accepted as the preferred mechanism for internal carboxylate-assisted C-H activation. researchgate.net

This mechanism involves a single, concerted transition state where the C-H bond is broken and a new metal-carbon bond is formed. researchgate.net The carboxylate group plays a crucial role by acting as an internal base, accepting the proton from the C-H bond being activated. researchgate.net This "ambiphilic metal-ligand assistance" (AMLA) lowers the activation energy of the process significantly compared to other potential pathways like oxidative addition or electrophilic substitution. researchgate.net For a molecule like this compound, the pyridine-3-carboxylate moiety could facilitate the activation of C-H bonds on the quinoline ring, or vice-versa, depending on the coordination of the metal catalyst. DFT calculations are essential for mapping the potential energy surface of the reaction, identifying the CMD transition state, and predicting the regioselectivity of the C-H functionalization. researchgate.netresearchgate.net

Table 1: Key Concepts in Carboxylate-Assisted C-H Activation

Mechanism Description Role of Carboxylate Key Computational Insight
Concerted Metalation-Deprotonation (CMD) A concerted process where C-H bond cleavage and metal-carbon bond formation occur in a single transition state. researchgate.net Acts as an internal base (proton shuttle) to abstract the proton from the C-H bond. researchgate.net DFT calculations confirm a lower activation barrier for the CMD pathway compared to stepwise alternatives. researchgate.net
Ambiphilic Metal-Ligand Assistance (AMLA) A concept describing the cooperative action of the metal center (electrophilic) and the ligand (nucleophilic/basic). researchgate.net The basic oxygen atom of the carboxylate assists in deprotonation. researchgate.net Provides a rationale for the high efficiency and regioselectivity observed in experiments. researchgate.net

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational tools used to study the dynamic behavior and intermolecular interactions of molecular systems. These methods can provide detailed insights into how a molecule like this compound might interact with other molecules, such as biological macromolecules or solvent molecules.

Table 2: Example Parameters for Molecular Dynamics Simulation of a Quinoline Derivative

Parameter Description Example Value/Method Reference
Force Field A set of parameters to calculate the potential energy of the system. CHARMM36 mdpi.com
Software Program used to run the simulation. NAMD package version 2.13 mdpi.com
Solvent Model Explicit representation of the solvent environment. Periodic water box with 150 mM NaCl mdpi.com
Simulation Time The duration of the simulated molecular motion. 100 ns mdpi.com
Analysis Metric Quantitative measure of system stability. Root Mean Square Deviation (RMSD) mdpi.com

Structure-Activity/Property Relationship (SAR/SPR) Studies using Computational Methods

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate a molecule's chemical structure with its biological activity or physicochemical properties. Computational methods are integral to modern SAR/SPR studies, enabling the prediction of a compound's activity and the rational design of new, more potent analogues.

For quinoline-based compounds, numerous studies have demonstrated the utility of computational approaches. For example, in the development of P2X7R antagonists, SAR studies of quinoline-carboxamide derivatives showed that substitutions on an attached phenyl ring with groups like -OCF₃, -CF₃, and -CH₃ significantly improved selective inhibitory potency. nih.gov In another study on antimalarial quinoline-4-carboxamides, replacing aromatic rings with non-aromatic amines like piperidine (B6355638) or pyrrolidine (B122466) retained similar activity, highlighting that basicity and linker length were critical for activity. acs.org Computational modeling can quantify properties like lipophilicity, electronic effects, and steric hindrance, providing a quantitative basis (QSAR) for these relationships. Such models can then be used to screen virtual libraries of compounds, prioritizing the synthesis of candidates with the highest predicted activity. For this compound, computational SAR/SPR could explore how different substituents on either the quinoline or pyridine rings might modulate its target affinity or properties like solubility and cell permeability. acs.org

Table 3: Illustrative SAR Findings for Quinoline Derivatives

Compound Class Structural Modification Impact on Activity/Property Reference
Quinoline-carboxamides Phenyl ring substitutions (-OCF₃, -CF₃) Improved selective inhibitory potency against P2X7R. nih.gov
Quinoline-4-carboxamides Replacement of 3-pyridyl with ethyl-linked piperidine Retained similar antimalarial activity. acs.org
Quinoline-4-carboxamides Reduction in basicity of amine substituent Dramatically reduced antimalarial potency. acs.org
Fluorinated quinolines Ester group and fluorine substitution Found to be critical for anticancer activity. acs.org
4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides N-(quinolin-8-yl) substituent Possesses significant anti-tumor activity. mdpi.com

Theoretical Studies on Tautomerism and Intramolecular Proton Transfer (ESIPT)

Tautomerism and intramolecular proton transfer are fundamental processes that can significantly influence the chemical and photophysical properties of a molecule. Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical reaction where a proton moves from one part of a molecule to another within the excited state. nih.gov This process is common in aromatic compounds that feature strong intramolecular hydrogen bonds. nih.gov

The ESIPT reaction is highly sensitive to molecular structure and environment. nih.gov Molecules capable of ESIPT often exhibit dual fluorescence with a large Stokes shift (a significant separation between the absorption and emission maxima), as emission occurs from the energetically relaxed tautomeric form. nih.gov Theoretical studies, primarily using DFT and its time-dependent extension (TD-DFT), are crucial for investigating these phenomena. These calculations can map the potential energy surfaces of both the ground and excited states, identify the stable tautomeric forms, and calculate the energy barriers for proton transfer. While specific studies on this compound are not prevalent, theoretical investigations on related heterocyclic systems, such as 7-OH quinoline Schiff bases and imidazole (B134444) derivatives, have been used to design and understand ESIPT processes. nih.gov For this compound, theoretical calculations could explore the potential for proton transfer between the quinoline nitrogen and the carboxylate oxygen, and predict whether such a process would be favorable in the ground or excited state, thereby influencing its fluorescence properties.

Advanced Applications in Materials Science and Catalysis

Applications in Organic Optoelectronic Devices

The inherent photoluminescent properties and charge-carrying capabilities of metal complexes derived from quinoline (B57606) and pyridine (B92270) ligands have led to their investigation in organic optoelectronic devices. The quinolin-8-yl pyridine-3-carboxylate scaffold, in particular, offers a platform for designing materials with tailored electronic characteristics for use in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs).

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives have historically played a pivotal role in the advancement of OLED technology, with tris(8-hydroxyquinolinato)aluminum (Alq3) being a benchmark electron-transporting and emissive material. researchgate.net While specific research focusing exclusively on this compound in OLEDs is not extensively documented in the reviewed literature, the broader family of quinoline-based metal complexes offers significant insights into its potential. These complexes are known for their high thermal stability, excellent electrical properties, and strong fluorescence. researchgate.net

The electronic delocalization in the quinoline ring system contributes to the manifestation of fluorescence. researchgate.net Metal complexes utilizing ligands with both quinoline and pyridine moieties can act as efficient emitters or hosts in the emissive layer of an OLED. The combination of a hole-transporting unit (like a carbazole (B46965) derivative) and an electron-transporting unit (like a pyridine-based structure) within a single molecule can lead to bipolar host materials for high-efficiency phosphorescent OLEDs.

The performance of OLEDs is critically dependent on the photoluminescence quantum yield (PLQY) and charge-transporting properties of the materials used. For instance, pyridine-3,5-dicarbonitrile (B74902) derivatives have been successfully employed as thermally activated delayed fluorescence (TADF) emitters, achieving high external quantum efficiencies (EQEmax) of up to 29.1%. This is attributed to their rigid acceptor geometry and high PLQY. Although not the specific compound of focus, these findings highlight the potential of pyridine-carboxylate structures in designing efficient OLED emitters.

Dye-Sensitized Solar Cells (DSSCs)

In the realm of third-generation photovoltaics, quinoline derivatives have emerged as promising materials for DSSCs. d-nb.infonih.gov The this compound structure is particularly relevant as it incorporates a pyridine-carboxylate unit, which can act as an effective anchoring group to the titanium dioxide (TiO2) photoanode.

Research on sterically demanding pyridine-quinoline anchoring ligands for copper(I)-based DSSCs has demonstrated the viability of this class of compounds. rsc.org For example, a copper(I) complex with 6′-methyl-2,2′-pyridyl-quinoline-4-carboxylic acid as a ligand achieved a power conversion efficiency of 1.20%. rsc.org This performance is attributed to appropriate energy levels of the metal-to-ligand charge transfer (MLCT) state, which allows for efficient electron injection into the conduction band of the TiO2. rsc.org

Organic sensitizers incorporating a quinoline unit have also been designed and synthesized for DSSCs. In one study, a series of dyes (JK-128, JK-129, and JK-130) containing a quinoline moiety as part of the π-conjugated bridge were investigated. The JK-130 sensitized solar cell exhibited a notable power conversion efficiency of 6.07%, with a short-circuit photocurrent density (Jsc) of 11.52 mA cm-2, an open-circuit voltage (Voc) of 0.70 V, and a fill factor (FF) of 0.75. scispace.com The enhanced performance of JK-130 was ascribed to its broader and more intense absorption spectrum. scispace.com

Table 1: Performance of DSSCs Based on Quinoline-Pyridine Type Sensitizers

Sensitizer/Complex Jsc (mA cm-2) Voc (V) FF η (%) Reference
Copper(I) complex with 6′-methyl-2,2′-pyridyl-quinoline-4-carboxylic acid - - - 1.20 rsc.org

Photo-Redox Active Films and Functional Metallopolymers

The ability of quinoline-pyridine based ligands to form stable and redox-active metal complexes has been harnessed in the development of functional metallopolymers and photo-redox active films. These materials are of interest for applications in sensing, catalysis, and solar energy conversion.

Ruthenium(II) complexes of 2,6-di(quinolin-8-yl)pyridine (dqp) ligands have been shown to be excellent building blocks for linear metallopolymers. researchgate.net These complexes can be functionalized with polymerizable groups, such as thiophene (B33073) moieties, which can then be electropolymerized to form thin, stable films on electrode surfaces. researchgate.net These films exhibit reversible redox switching of their optical properties and are emissive, with a characteristic emission around 750 nm. researchgate.net

The resulting metallopolymers show enhanced redox stability, particularly with increasing ruthenium(II) content. researchgate.net The incorporation of the redox-active metal centers into a polymer backbone allows for the creation of robust materials with tunable electronic and optical properties. Such photo-redox-active films based on ruthenium-di(quinolin-8-yl)pyridine complexes are considered promising candidates for future photovoltaic applications. researchgate.net

Table 2: Properties of a Ruthenium(II)-2,6-di(quinolin-8-yl)pyridine Complex

Property Value Reference
Emission Wavelength ~750 nm researchgate.net

Catalytic Applications of Quinoline-Pyridine Carboxylate Metal Complexes

The nitrogen atoms in the quinoline and pyridine rings, along with the oxygen atoms of the carboxylate group in this compound, provide multiple coordination sites for metal ions. This makes it an excellent ligand for designing catalysts for a variety of organic transformations.

Homogeneous Catalysis: Cross-Coupling Reactions (Heck, Suzuki)

Palladium complexes of N,O-bidentate ligands have been systematically evaluated as phosphine-free catalysts for C-C bond formation reactions. A standout catalyst in this class is Pd(quinoline-8-carboxylate)2, which has proven to be highly efficient for both Heck and Suzuki cross-coupling reactions of unactivated aryl bromides. organic-chemistry.orgnih.gov This catalyst is not only low-priced but also air-stable, offering significant advantages over conventional phosphine-based systems. organic-chemistry.org

In Heck reactions, Pd(quinoline-8-carboxylate)2 has demonstrated high efficiency with a broad range of substrates, including both electron-rich and electron-deficient aryl bromides. organic-chemistry.org For Suzuki reactions, this catalyst promotes smooth coupling of various boronic acids in ethanol-water mixtures at moderate temperatures in air. organic-chemistry.org A key advantage is its high efficiency at very low catalyst loadings (as low as 0.01 mol%), achieving high turnover numbers (up to 10,000). organic-chemistry.orgnih.gov

While this research highlights the catalytic prowess of the quinoline-8-carboxylate ligand, the specific influence of the pyridine-3-carboxylate moiety has not been detailed in the available literature. However, the fundamental principles suggest that the electronic properties of the pyridine ring could further modulate the catalytic activity of the metal center.

Table 3: Performance of Pd(quinoline-8-carboxylate)2 in Cross-Coupling Reactions

Reaction Type Substrates Catalyst Loading (mol%) Key Features Reference
Heck Aryl bromides and styrene 0.01 High turnover numbers (up to 10,000), phosphine-free, air-stable. organic-chemistry.org

Heterogeneous Catalysis and Nanomaterial Integration

The integration of quinoline-pyridine carboxylate metal complexes onto solid supports, such as nanomaterials, is a promising strategy for the development of recoverable and reusable heterogeneous catalysts. While specific examples involving this compound are scarce, the broader field of quinoline chemistry offers relevant insights.

For instance, ruthenium nanoparticles intercalated in hectorite (B576562) (nanoRu@hectorite) have been developed as a heterogeneous catalyst for the hydrogenation of quinoline. researchgate.net This catalyst exhibits switchable selectivity, producing 1,2,3,4-tetrahydroquinoline (B108954) in water and decahydroquinoline (B1201275) in cyclohexane (B81311) with high yields. researchgate.net This demonstrates the potential of immobilizing catalytically active metal species associated with quinoline-type structures onto nanomaterials.

The functionalization of magnetic nanoparticles with ligands bearing coordination sites similar to this compound could lead to easily separable catalysts for various organic reactions. The development of such integrated systems would combine the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous catalysis, such as ease of separation and recyclability. Further research is needed to explore the anchoring of this compound metal complexes onto nanomaterials and to evaluate their performance in heterogeneous catalytic applications.

Development of Chemosensors and Biosensors for Ion Detection

The quinoline scaffold is a well-established fluorophore used in the design of chemosensors for ion detection. Derivatives of quinoline are frequently employed to detect a variety of metal ions, including Zn²⁺, In³⁺, Cd²⁺, and Al³⁺. The sensing mechanism often relies on a "turn-on" fluorescence response, where the binding of a target metal ion to the sensor molecule enhances its fluorescence intensity, a process known as chelation-enhanced fluorescence (CHEF).

Quinoline-based sensors demonstrate high sensitivity and selectivity. For example, a novel quinoline-based fluorescent chemosensor, XYQ, was synthesized for the detection of Zn(II) in aqueous media, showing a distinct fluorescence turn-on response with a low detection limit of 0.53 μM. Another sensor, based on a quinoline–benzothiazole probe, was developed for the rapid colorimetric detection of In³⁺ ions, with a detection limit as low as 2.3 ppb. The design of these sensors often incorporates moieties with nitrogen and oxygen atoms, similar to those in this compound, which act as binding sites for the metal ions. The effectiveness of these analogous structures highlights the potential of this compound to be developed into a selective chemosensor for specific ion detection.

Table 1: Examples of Quinoline-Based Chemosensors for Ion Detection

Sensor Base Target Ion Detection Method Limit of Detection (LOD) Citation
Quinoline Derivative (XYQ) Zn²⁺ Fluorescence Turn-on 0.53 μM
Quinoline–benzothiazole (L) In³⁺ Colorimetry / Spectrophotometry 85 ppb / 2.3 ppb
2-(Quinolin-2-yl)quinazolin-4(3H)-one Zn²⁺ Fluorescence Turn-on N/A

Corrosion Inhibition Performance and Mechanisms

Quinoline derivatives are recognized as effective corrosion inhibitors, particularly for mild steel in acidic environments like hydrochloric acid (HCl). Their inhibitory action stems from the ability of the molecule to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The presence of heteroatoms (N, O) and π-electrons in the quinoline and pyridine rings facilitates this adsorption process through both physical (electrostatic) and chemical interactions with the metal's d-orbitals.

Studies on analogous quinoline-3-carboxylate derivatives have demonstrated high inhibition efficiencies. For instance, two such derivatives, P-1 and P-2, achieved maximum inhibition efficiencies of 89.8% and 94.1%, respectively, at a concentration of 1 mM in 1 M HCl. Electrochemical studies, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are used to evaluate performance. PDP studies often show that these compounds act as mixed-type or cathodic-type inhibitors, meaning they suppress both the anodic metal dissolution and cathodic hydrogen evolution reactions. The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. Surface analysis techniques like Scanning Electron Microscopy (SEM) confirm the formation of a smooth, protective layer in the presence of the inhibitor.

Table 2: Corrosion Inhibition Efficiency of Quinoline Derivatives on Steel in HCl

Inhibitor Concentration Medium Max. Inhibition Efficiency (%) Type Citation
Quinoline-3-carboxylate (P-2) 1 mM 1 M HCl 94.1 Cathodic
Quinoline-3-carboxylate (P-1) 1 mM 1 M HCl 89.8 Cathodic
Quinolin-8-ol derivative (HQT) 0.001 M 1 M HCl 94.5 Mixed
Quinolin-8-yloxy derivative (NHQA) 500 ppm 1 M HCl 93.4 N/A
Quinoline derivative (PPMQ) 10⁻² M 1 M HCl 95.58 Mixed

Integration into Advanced Functional Materials (e.g., Nanomaterials, Mesostructures)

The functional properties of this compound and its derivatives make them suitable for integration into more complex material systems, such as nanomaterials and metal-organic frameworks (MOFs). This integration aims to create hybrid materials with enhanced or novel functionalities.

For example, quinoline-4-carboxylic acid derivatives have been synthesized using ionically tagged magnetic nanoparticles as a reusable catalyst. This approach combines the chemical reactivity of the quinoline moiety with the practical advantages of nanomaterials, such as high surface area and ease of separation. In the field of sensor technology, hybrid materials have been developed by combining zirconium-based MOFs with graphene (Zr-MOF-GA/GO) for the electrochemical detection of quinoline and pyridine. These composite electrodes show promise for creating reusable sensors for specific nitrogen-containing compounds. The structured porosity of MOFs and the conductivity of graphene create a synergistic material that enhances sensing performance. Such strategies could be adapted to immobilize this compound onto nanomaterials or incorporate it into mesoporous structures to develop new catalysts, sensors, or corrosion-inhibiting coatings with improved stability and reusability.

Table of Compound Names

Abbreviation / NameFull Chemical Name
P-1methyl 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2–h]quinoline-3-carboxylate
P-2methyl 2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2–h]quinoline-3-carboxylate
HQT1-((8-hydroxyquinolin-5-yl)methyl)thiourea
NHQAN'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide
PPMQ5-((3-Propyl-1H-Pyrrol-1-Yl) Methyl) Quinolin-8-Ol
XYQA novel fluorescence chemosensor for detecting Zn(II)
L2-((Z)-((E)-benzo[d]thiazol-2(3H)-ylidenehydrazono)methyl)quinolin-8-ol

Mechanistic Insights into Molecular Interactions

Ligand-Protein Interactions (Focus on binding sites and interaction modes)

Quinoline-based structures are known to interact with a variety of proteins, often by targeting specific binding pockets. The quinoline (B57606) ring can serve as a scaffold that orients other functional groups for optimal interaction. For example, in quinoline-3-carboxamides (B1200007) that inhibit kinases like Ataxia-Telangiectasia Mutated (ATM) kinase, the quinoline nitrogen is crucial for binding to the hinge region of the kinase, acting as a competitive inhibitor of ATP. mdpi.com These interactions are often stabilized by π-π stacking with aromatic amino acid residues such as tyrosine or tryptophan within the active site. mdpi.com

Interactions with Nucleic Acids (e.g., DNA Intercalation, Binding)

The planar aromatic system of the quinoline moiety is a key structural feature that enables potential interactions with nucleic acids. nih.gov Molecules containing such planar surfaces can insert themselves between the base pairs of a DNA duplex, a process known as intercalation. nih.govmdpi.com This interaction can cause structural distortions in the DNA, such as unwinding of the helix, which can interfere with replication and transcription, leading to cytotoxic effects. nih.govmanchester.ac.uk

Enzyme Inhibition Mechanisms

Derivatives of both quinoline and pyridine (B92270) are well-documented inhibitors of various enzymes, acting through several distinct mechanisms.

Dihydroorotate Dehydrogenase (DHODH)

Quinoline carboxylic acids are potent inhibitors of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov Inhibition of DHODH leads to pyrimidine depletion, which halts cell cycle progression and is a therapeutic strategy for cancer and autoimmune diseases. nih.govrsc.org These inhibitors, structurally similar to the well-known DHODH inhibitor brequinar, occupy a largely nonpolar binding pocket. nih.gov The carboxylate group is essential for activity, forming a salt bridge with an arginine residue (e.g., R136) and a hydrogen bond with a glutamine residue (e.g., Q47) in the active site. nih.govresearchgate.net The pyridine-3-carboxylate moiety of Quinolin-8-yl pyridine-3-carboxylate mimics this critical feature, suggesting it could engage in similar electrostatic interactions. X-ray crystallography studies of related quinoline inhibitors have confirmed their binding mode and have been used to guide the design of analogs with enhanced potency. rsc.orgnih.gov

Table 1: Potency of Selected Quinoline-Based DHODH Inhibitors
CompoundDHODH IC₅₀ (nM)Reference
Compound A99.7 rsc.org
Analogue 419.71 ± 1.4 nih.govnih.gov
Analogue 4326.2 ± 1.8 nih.govnih.gov

TBK1 and IKKε

TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are non-canonical IκB kinases that play important roles in inflammatory and immune responses. nih.gov Various heterocyclic compounds, including those with quinoline and pyridine scaffolds, have been identified as inhibitors of these kinases. nih.govacs.org The mechanism often involves competitive binding at the ATP pocket of the enzyme. mdpi.com For instance, amlexanox, which features a related chromeno[2,3-b]pyridine-3-carboxylic acid core, serves as a starting point for developing more potent inhibitors. nih.gov Docking studies and structure-activity relationship (SAR) analyses have been used to design analogs with improved potency and selectivity for TBK1 and IKKε, with some compounds achieving IC₅₀ values in the low nanomolar range. nih.govacs.org

Modulation of Cellular Molecular Pathways (e.g., Autophagy)

Certain quinoline derivatives can modulate critical cellular pathways, such as autophagy. Autophagy is a catabolic process where cells degrade and recycle damaged organelles and protein aggregates, a process crucial for cellular homeostasis. nih.gov A structurally related compound, the quinolin-8-yl-nicotinamide QN523, has been shown to induce autophagy in pancreatic cancer cells. nih.gov The mechanism involves the activation of a stress response pathway. Treatment with QN523 leads to a significant increase in the expression of genes involved in both stress response and autophagy. nih.gov

Table 2: Genes Upregulated by a Quinolin-8-yl Derivative (QN523) to Induce Autophagy
Gene CategoryUpregulated GenesReference
Stress ResponseHSPA5, DDIT3, TRIB3, ATF3 nih.gov
AutophagyWIPI1, HERPUD1, GABARAPL1, MAP1LC3B nih.gov

Metal Chelation in Biological Systems (focus on coordination chemistry in biological milieu)

The this compound molecule contains a quinolin-8-yl ester, which can potentially undergo hydrolysis in a biological environment to yield 8-hydroxyquinoline (B1678124) (8-HQ). 8-HQ is a well-established and potent metal-chelating agent. tandfonline.comnih.govresearchgate.netdovepress.com It is a small, lipophilic molecule that acts as a monoprotic bidentate ligand, using its phenolic oxygen and heterocyclic nitrogen to form stable complexes with a wide range of divalent and trivalent metal ions, including biologically crucial ions like Fe(III), Cu(II), and Zn(II). tandfonline.comnih.govnih.govnih.gov

The ability of 8-HQ to chelate metal ions is the source of many of its biological activities. tandfonline.comnih.gov By sequestering metal ions, it can disrupt the function of metalloenzymes or alter metal homeostasis within cells. tandfonline.com For example, the anticancer effects of 8-HQ derivatives like clioquinol (B1669181) are linked to their ability to chelate copper and zinc. nih.govdovepress.com The formation of these metal complexes can also facilitate the transport of ions across biological membranes. tandfonline.com The coordination chemistry typically results in the formation of stable five-membered rings with the metal ion, leading to complexes with defined stoichiometry, such as 1:2 (metal:ligand) ratios. researchgate.net

Antioxidant Mechanisms at a Molecular Level

Quinoline derivatives, particularly those possessing a hydroxyl group like 8-hydroxyquinoline, exhibit antioxidant properties. tandfonline.comresearchgate.netnih.gov Oxidative stress, caused by an excess of free radicals, can lead to cellular damage and is implicated in numerous diseases. nih.gov The antioxidant mechanism of 8-hydroxyquinoline is attributed to its ability to scavenge free radicals. The phenolic hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species, with the resulting radical being stabilized by the aromatic quinoline ring system. Furthermore, the metal-chelating properties of 8-HQ contribute to its antioxidant effect by sequestering transition metal ions like iron and copper, which can otherwise participate in Fenton reactions to generate highly reactive hydroxyl radicals. researchgate.net

Table of Compounds

Table 3: List of Chemical Compounds Mentioned
Compound Name
This compound
Amlexanox
Ataxia-Telangiectasia Mutated (ATM) kinase
Brequinar
Clioquinol
Dihydroorotate Dehydrogenase (DHODH)
8-hydroxyquinoline (8-HQ)
IκB kinase ε (IKKε)
QN523 (Quinolin-8-yl-nicotinamide)
TANK-binding kinase 1 (TBK1)

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